N-(4-Chlorobenzylidene)quinolin-6-amine
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Overview
Description
N-(4-Chlorobenzylidene)quinolin-6-amine is an organic compound with the molecular formula C16H11ClN2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobenzylidene)quinolin-6-amine typically involves the condensation of 4-chlorobenzaldehyde with quinolin-6-amine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorobenzylidene)quinolin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom in the 4-chlorobenzylidene moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
N-(4-Chlorobenzylidene)quinolin-6-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(4-Chlorobenzylidene)quinolin-6-amine involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival. The compound binds to key proteins in this pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(quinolin-5-yl)quinolin-4-amine: Another quinoline derivative with anticancer properties.
4-Aminoquinoline: Known for its antimalarial and antimicrobial activities.
2-Styryl-4-aminoquinoline: Exhibits potent antiproliferative activity against various cancer cell lines.
Uniqueness
N-(4-Chlorobenzylidene)quinolin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit the PI3K/AKT/mTOR pathway makes it a promising candidate for anticancer research.
Properties
CAS No. |
84922-30-5 |
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Molecular Formula |
C16H11ClN2 |
Molecular Weight |
266.72 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-quinolin-6-ylmethanimine |
InChI |
InChI=1S/C16H11ClN2/c17-14-5-3-12(4-6-14)11-19-15-7-8-16-13(10-15)2-1-9-18-16/h1-11H |
InChI Key |
ADYAOINJIMZSFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N=CC3=CC=C(C=C3)Cl)N=C1 |
Origin of Product |
United States |
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